N-[(1S)-1-(4-bromophenyl)ethyl]formamide

Leuckart reaction reductive amination reaction kinetics

N-[(1S)-1-(4-bromophenyl)ethyl]formamide (CAS 650608-28-9) is a chiral formamide derivative belonging to the class of N-(1-phenylethyl)formamides. It features a single stereogenic center in the (S)-configuration and a para-bromine substituent on the phenyl ring, yielding a molecular formula of C₉H₁₀BrNO and a molecular weight of 228.09 g/mol.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 650608-28-9
Cat. No. B12592052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1S)-1-(4-bromophenyl)ethyl]formamide
CAS650608-28-9
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC=O
InChIInChI=1S/C9H10BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1
InChIKeyKOYBLVPBHZRYJL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1S)-1-(4-bromophenyl)ethyl]formamide (CAS 650608-28-9): Chiral Formamide Intermediate for Asymmetric Synthesis Procurement


N-[(1S)-1-(4-bromophenyl)ethyl]formamide (CAS 650608-28-9) is a chiral formamide derivative belonging to the class of N-(1-phenylethyl)formamides . It features a single stereogenic center in the (S)-configuration and a para-bromine substituent on the phenyl ring, yielding a molecular formula of C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . This compound is primarily employed as a chiral building block and protected amine intermediate in multi-step organic syntheses, particularly in medicinal chemistry programs targeting bioactive scaffolds [1].

Why N-[(1S)-1-(4-bromophenyl)ethyl]formamide Cannot Be Replaced by Unsubstituted or Other Halo-Analogs in Chiral Synthesis Procurement


Within the N-(1-phenylethyl)formamide class, substitution at the para-position of the phenyl ring profoundly alters both physicochemical properties and synthetic reactivity, rendering the compounds non-interchangeable for most procurement purposes [1]. The bromine atom confers a specific balance of electron-withdrawing character and steric bulk that directly governs reaction kinetics in the Leuckart synthesis, while also providing a versatile handle for downstream transition-metal-catalyzed cross-coupling transformations that the non-halogenated, chloro, and iodo analogs either cannot participate in or perform with markedly different efficiency [2]. Furthermore, the defined (S)-absolute configuration is critical for stereochemical outcomes in asymmetric synthesis; procurement of the racemate or the (R)-enantiomer would lead to divergent or diminished stereoselectivity in subsequent diastereoselective transformations [3].

N-[(1S)-1-(4-bromophenyl)ethyl]formamide: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Leuckart Reaction Rate: 15-Minute Completion for the 4-Bromo Substrate Establishes a Measurable Kinetic Benchmark Versus Chloro and Iodo Analogs

In a standardized rapid Leuckart reaction protocol (5 mmol scale, 180–209 °C, unsubstituted formamide), the target 4-bromo substrate completed the reaction in 15 minutes with an isolated yield of 75% [1]. Under identical conditions, the 4-iodo analog required only 10 minutes (attributed to a higher reaction mixture boiling point rather than electronic effects), while the 4-chloro analog with N-methylformamide required 50 minutes [2][3]. The traditional Leuckart reaction for such substrates is reported to require 3–6 hours [1]. This positions the bromo derivative at a practical mid-point: faster than the chloro analog but without the elevated-temperature complications observed with the iodo variant.

Leuckart reaction reductive amination reaction kinetics

Halogen-Dependent Isolated Yield Hierarchy in the Leuckart Reaction: Bromo Derivative Delivers 75% Yield, Distinguished from Chloro and Iodo Analogs

Across a systematic series of Leuckart reactions conducted under the rapid protocol, the isolated yields for N-methylformamide-derived products were: 4-chloro substrate, 88% (50 min); 4-bromo substrate, 90% (75 min) [1]. For unsubstituted formamide, the 4-bromo substrate gave 75% isolated yield (15 min), while the 4-iodo substrate gave a qualitatively reported 'good yield' (10 min) [2][3]. The bromo derivative consistently occupies a yield bracket (75–90%) that is competitive with, and in the N-methyl case superior to, the chloro analog (88% vs. 90%), while avoiding the volatility and cost premium of the iodo precursor.

isolated yield Leuckart reaction halogen effect

LogP Differentiation: The 4-Bromo Substituent Imparts a Measurable Lipophilicity Increase of ΔLogP +0.58 Over the Non-Halogenated Parent Scaffold

The computed LogP for N-[(1S)-1-(4-bromophenyl)ethyl]formamide is 3.09640 , compared with 2.52040 for the non-halogenated N-(1-phenylethyl)formamide and approximately 1.89–2.99 for the 4-chloro analog (depending on the prediction model) . The ΔLogP of +0.58 relative to the non-halogenated parent represents a meaningful increase in lipophilicity attributable to the bromine atom, which has implications for membrane permeability and protein binding in biological assays. This property cannot be replicated by the chloro analog, which is consistently less lipophilic, or the iodo analog, which is more lipophilic but less synthetically accessible.

lipophilicity LogP physicochemical property

Moderate Electron-Withdrawing Character of Bromine Balances Carbonyl Reactivity: Mechanistic Evidence from Comparative Leuckart Reaction Kinetics

The hypothesis that halogen electron-withdrawing strength governs Leuckart reaction rate was systematically tested across the chloro, bromo, and iodo series [1][2]. Chlorine, being the strongest electron-withdrawing group among the halogens tested, reduces carbonyl electron density most effectively, accelerating the reaction (50 min for the chloro substrate with N-methylformamide) [1]. Bromine, as a moderately electron-withdrawing substituent (Hammett σₚ ≈ 0.23), produces a measurably slower reaction (75 min), consistent with the predicted electronic effect [1]. Iodine, the weakest electron-withdrawing halogen, was expected to produce the slowest reaction; however, the higher boiling point of the iodo-substrate mixture confounded the comparison (10 min observed) [2]. The bromo derivative thus occupies a unique position where the electronic effect is predictable and not masked by physical property artifacts.

electron-withdrawing group Hammett substituent constant carbonyl activation

The 4-Bromophenyl Moiety as a Synthetic Handle for Downstream Cross-Coupling: A Functional Advantage Absent in Non-Halogenated Analogs

The para-bromine substituent serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling direct elaboration of the formamide intermediate into more complex biaryl or aryl-amine architectures without requiring a separate halogenation step [1]. This contrasts with the non-halogenated N-(1-phenylethyl)formamide, which lacks a functionalizable aryl position and would require electrophilic aromatic substitution, electrophilic bromination, or directed ortho-metalation to introduce a coupling handle—steps that risk racemization of the adjacent chiral center . The aryl bromide also offers superior reactivity in nickel-catalyzed processes, as demonstrated in asymmetric arylative cyclization methodologies where aryl bromides serve as substrates [2]. While the iodo analog is more reactive in oxidative addition, its higher cost and lower commercial availability make the bromo derivative the preferred balance of reactivity and accessibility.

Suzuki coupling C–C bond formation aryl bromide

Validated Intermediate in Bioactive Acetamide Derivative Synthesis: N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide Derivatives Exhibit Cytotoxic and Anti-Inflammatory Activities

A published multi-step synthesis starting from the Leuckart reaction of 4-bromoacetophenone with formamide produced N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives that were evaluated for cytotoxicity, anti-inflammatory, analgesic, and antipyretic activities [1]. Compounds 3a, 3c, 3g, and 3h from this series demonstrated activities comparable to standard drugs, with the bromo substituent at the 4-position of the phenoxy nucleus identified as a key pharmacophoric element contributing to activity [1]. This application precedent is specific to the 4-bromo derivative; the corresponding 4-methoxy series was synthesized in parallel but the bromo-containing compounds were specifically highlighted for their activity profile [1]. No equivalent published pharmacological validation exists for the 4-chloro or 4-iodo congeners in this scaffold family.

anticancer anti-inflammatory acetamide derivatives

Procurement-Relevant Application Scenarios for N-[(1S)-1-(4-bromophenyl)ethyl]formamide Based on Quantitative Differentiation Evidence


Parallel Synthesis of Chiral Amine Libraries via Rapid Leuckart Protocol at 15-Minute Cycle Time

The demonstrated 15-minute reaction completion time for the 4-bromo substrate with unsubstituted formamide (75% isolated yield) enables high-throughput parallel synthesis of chiral formamide intermediates [1]. Compared with the traditional 3–6 hour Leuckart reaction, the rapid protocol reduces cycle time by 12–24×, making it feasible to process multi-well plates of acetophenone derivatives in a single workday. The predictable electronic effect of bromine (σₚ ≈ 0.23) provides a rational basis for extending this protocol to other 4-bromo-substituted aryl ketones with minimal re-optimization.

Chiral Building Block for Pd-Catalyzed Cross-Coupling in Fragment-Based Drug Discovery

The aryl bromide handle on N-[(1S)-1-(4-bromophenyl)ethyl]formamide permits direct Suzuki-Miyaura coupling to generate biaryl derivatives without a separate halogenation step, preserving the (S)-configuration at the adjacent chiral center [1]. This contrasts with the non-halogenated analog, which would require post-formylation bromination—a transformation that risks epimerization. The LogP of 3.10 places the compound and its coupling products in a favorable lipophilicity range for fragment elaboration toward lead-like molecules.

Intermediate for Cytotoxic and Anti-Inflammatory Acetamide Pharmacophores

The published synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, which demonstrated cytotoxic and anti-inflammatory activities comparable to standard drugs, establishes a direct medicinal chemistry application for this intermediate [1]. The bromo substituent was specifically identified as contributing to the pharmacological activity of the most potent analogs (compounds 3a, 3c, 3g, and 3h), providing a structure-activity rationale for selecting the 4-bromo derivative over non-halogenated or other halogen variants when pursuing this chemotype.

Stereochemical Probe or Chiral Auxiliary for Asymmetric Methodology Development

The defined (S)-absolute configuration at the benzylic carbon, combined with the UV-detectable bromophenyl chromophore and the formamide's ¹H NMR-diagnostic formyl proton, makes this compound a practical chiral probe for developing new asymmetric methodologies [1]. The moderate LogP (3.10) and polar surface area (32.59 Ų) ensure compatibility with both normal-phase chiral HPLC analysis (for ee determination) and reversed-phase purification, facilitating reaction optimization workflows.

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